molecular formula C11H10Cl2O3 B8448884 3-(3,5-Dichlorophenoxy)-2,4-pentanedione

3-(3,5-Dichlorophenoxy)-2,4-pentanedione

Cat. No. B8448884
M. Wt: 261.10 g/mol
InChI Key: DYSBGEBSGTXTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichlorophenoxy)-2,4-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenoxy)-2,4-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)pentane-2,4-dione

InChI

InChI=1S/C11H10Cl2O3/c1-6(14)11(7(2)15)16-10-4-8(12)3-9(13)5-10/h3-5,11H,1-2H3

InChI Key

DYSBGEBSGTXTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2,4-pentanedione (183 μL, 1.53 mmol)) was added to a stirred suspension of 3,5-dichlorophenol (250 mg, 1.53 mmol) and potassium carbonate (233 mg, 1.69 mmol) in acetone (7.7 ml) at room temperature under nitrogen. The mixture was stirred for 30 minutes and then heated under reflux for 3½ hours. After cooling, sodium iodide (230 mg, 1.53 mmol) was added and refluxing continued for a further 3½ hours. After cooling again the mixture was diluted with water (5 ml) and concentrated under reduced pressure in a fumehood (Caution: possible residual lachrymator) to remove acetone. The resulting red aqueous solution was diluted with 2M hydrochloric acid (5 ml) and extracted with dichloromethane (3×10 ml). The combined organic layers were washed with saturated aqueous sodium sulphite solution (10 ml) and brine (10 ml), dried over magnesium sulphate, filtered and evaporated under reduced pressure to leave a red oil (344 mg). The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (20:1, by volume) to give the title compound (118 mg) as a cream solid m.p. 91-92° C.
Quantity
183 μL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name

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